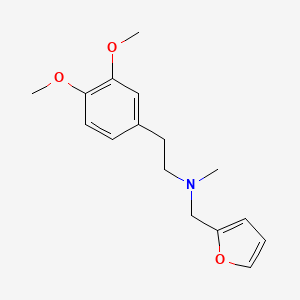![molecular formula C20H19NO9S B5000126 4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5000126.png)
4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, ethoxycarbonyl groups, and a benzene ring
Preparation Methods
The synthesis of 4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of ethoxycarbonyl groups and other substituents through reactions such as esterification and carbamoylation.
Industrial Production: Large-scale production may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are commonly used.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but may include various derivatives with modified functional groups.
Scientific Research Applications
4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid can be compared with similar compounds, such as:
This compound: Similar in structure but with different substituents.
5-[(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: Contains a benzene ring with carboxylic acid groups.
[1,1’4’,1’‘]Terphenyl-3,3’‘,5,5’'-tetracarboxylic acid: A related compound with multiple carboxylic acid groups.
Properties
IUPAC Name |
4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO9S/c1-4-29-19(27)13-9(3)14(20(28)30-5-2)31-16(13)21-15(22)11-7-6-10(17(23)24)8-12(11)18(25)26/h6-8H,4-5H2,1-3H3,(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRTROMMRWVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)


![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)


![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5000134.png)
![4-[(E)-2-(5-bromofuran-2-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B5000142.png)

![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)
